molecular formula C16H20N2O4 B5537654 2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide

2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide

Cat. No. B5537654
M. Wt: 304.34 g/mol
InChI Key: LAJGXLUGDMIBOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes that include the formation of oxazolidin and benzoxepin rings, often through cyclization reactions. For example, the synthesis of related compounds, such as oxazolidinone derivatives, involves amination and cyclization reactions starting from precursors like epichlorohydrin in the presence of protective agents and catalysts to yield the desired oxazolidinone structures (Yang Chao, 2008).

Molecular Structure Analysis

The molecular structure of compounds containing oxazolidin and benzoxepin rings is characterized by their cyclic nature, with the oxazolidin ring containing three carbon atoms and one nitrogen atom, and the benzoxepin ring being a fused seven-membered benzene and oxepin system. The presence of these rings contributes to the compound's conformational stability and chemical reactivity.

Chemical Reactions and Properties

Compounds with oxazolidin and benzoxepin structures can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions. The oxazolidin ring, in particular, can participate in reactions due to the presence of the nitrogen atom, which can act as a nucleophile. For instance, N-acetyloxazolidinone functions reduce the tendency toward amide glycosylation and problematic hydrogen bonding networks in glucosamine derivatives (D. Crich & A. Vinod, 2005).

Scientific Research Applications

Antioxidant Activity

Compounds with similar structures have been investigated for their antioxidant activities. For instance, the antioxidant activity of synthesized coumarins, related in structure to the query compound through their complex heterocyclic systems, was evaluated using methods like DPPH, hydrogen peroxide, and nitric oxide radical scavenging. These compounds showed potential as antioxidants compared to ascorbic acid, indicating that similar structural compounds might possess significant antioxidant properties (Kadhum et al., 2011).

Anticancer Activity

Additionally, research into 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives revealed potent and selective cytotoxic effects against leukemia cell lines. This highlights the potential of structurally similar compounds in the development of novel anticancer agents (Horishny et al., 2021).

Antibacterial Agents

Research on oxazolidinones, a class to which the query compound is related, has shown promising antibacterial properties. For example, novel oxazolidinone antibacterial agents demonstrated reduced activity against monoamine oxidase A, indicating an improvement in the safety profile of these compounds. Such findings suggest potential applications in developing new antibacterial agents with fewer side effects (Reck et al., 2005).

Anti-Inflammatory Agents

The synthesis and evaluation of novel compounds for anti-inflammatory activity have also been explored. For instance, derivatives of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid showed promising results in in vitro and in vivo models. This indicates the therapeutic potential of oxazolidinone derivatives in treating inflammation-related conditions (Nikalje et al., 2015).

properties

IUPAC Name

2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-15(11-18-6-8-22-16(18)20)17-10-12-5-7-21-14-4-2-1-3-13(14)9-12/h1-4,12H,5-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJGXLUGDMIBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CC1CNC(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxo-1,3-oxazolidin-3-YL)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide

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